molecular formula C20H19N3O3 B2822168 1-benzyl-N-[(4-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide CAS No. 1049501-29-2

1-benzyl-N-[(4-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide

Cat. No. B2822168
CAS RN: 1049501-29-2
M. Wt: 349.39
InChI Key: ROXYGQXZEGVGQI-UHFFFAOYSA-N
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Description

The compound “1-benzyl-N-[(4-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide” is a complex organic molecule. It contains a benzyl group, a methoxyphenyl group, and a pyridazine ring, which is a six-membered ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the pyridazine ring. The exact structure would depend on the specific locations of the benzyl and methoxyphenyl groups on the ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridazine ring and the electron-donating methoxyphenyl group. The benzyl group might also participate in reactions, particularly if it includes a leaving group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the nonpolar benzyl and methoxyphenyl groups could affect its solubility, melting point, and other properties .

Scientific Research Applications

Synthesis and Characterization

One study focuses on the synthesis and characterization of new pyrazole and pyrazolopyrimidine derivatives, including compounds structurally related to the subject compound. These derivatives exhibit cytotoxic activity against cancer cells, indicating their potential as anticancer agents (Hassan et al., 2014). Similarly, another research effort outlines the synthesis of novel angular benzophenazines, which are dual inhibitors of topoisomerase I and II, showing promise as anticancer agents (Vicker et al., 2002).

Pharmacological Potential

Further studies delve into the pharmacological applications, illustrating the synthesis of tetrahydrobenzo[b]thiophene derivatives under microwave irradiation, which could have implications for drug development and synthesis optimization (Abdalha et al., 2011). Another significant research direction is the exploration of the crystal structure of N-(1-Arylethyl)-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, which underscores the relationship between molecular structure and biological activity, particularly in terms of analgesic and anti-inflammatory effects (Ukrainets et al., 2019).

Antiviral and Antimicrobial Activities

The development of compounds with antiviral and antimicrobial properties is another area of interest. For instance, novel synthesis approaches have led to compounds exhibiting remarkable antiavian influenza virus activity, highlighting the potential of structurally similar compounds in addressing viral diseases (Hebishy et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed as a drug, it might interact with biological receptors or enzymes. Without more information, it’s difficult to predict the exact mechanism .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

properties

IUPAC Name

1-benzyl-N-[(4-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-26-17-9-7-15(8-10-17)13-21-20(25)18-11-12-19(24)23(22-18)14-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXYGQXZEGVGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NN(C(=O)C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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